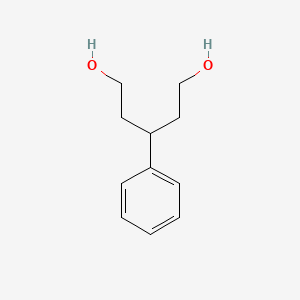

3-Phenylpentane-1,5-diol

Vue d'ensemble

Description

3-Phenylpentane-1,5-diol is a chemical compound with the molecular formula C11H16O2 . It is also known as 3-Phenyl-1,5-pentanediol . This compound can be used to prepare angiotensin II receptor antagonists, which are useful in the treatment of hypertension .

Synthesis Analysis

The synthesis of similar compounds like 1,5-pentanediol can be achieved from sustainable sources such as furfural . The key reactions involved in this synthesis are proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .Molecular Structure Analysis

The molecular structure of 3-Phenylpentane-1,5-diol consists of a pentane chain with two hydroxyl groups at the 1 and 5 positions and a phenyl group at the 3 position .Chemical Reactions Analysis

Diols, like 3-Phenylpentane-1,5-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Applications De Recherche Scientifique

1. Antifungal and Biological Activity

3-Phenylpentane-1,5-diol and its derivatives have been investigated for their biological activities, particularly in antifungal applications. Research by Jiao, Cao, and Zhao (2012) on symmetric anti-2,4-bis(X-phenyl)pentane-2,4-diols highlighted their potential as antifungal agents against various fungal species such as Gibberella zeae and Botrytis cinerea, with the structure being stabilized by classical intra- and intermolecular hydrogen bonding (Jiao, Cao, & Zhao, 2012).

2. Synthetic Chemistry and Catalyst Applications

In synthetic chemistry, 3-Phenylpentane-1,5-diol derivatives have been used in various reactions. For instance, Zhang et al. (2010) described the synthesis of 1-phenylpentane-1, 4-diones via an organophosphine-catalyzed addition reaction, emphasizing the high selectivity and simplicity of this approach (Zhang, Qiao, Huang, Liang, & Zhou, 2010). Additionally, Ringstrand et al. (2011) explored the preparation of 3-substituted-1,5-dibromopentanes from 3-substituted 1,5-pentanediols, underlining their importance as intermediates in the preparation of liquid crystalline derivatives (Ringstrand et al., 2011).

3. Pharmaceutical and Dermatological Uses

In the pharmaceutical field, derivatives of 3-Phenylpentane-1,5-diol have been compared with other diols for potential applications in dermatology. Sundberg and Faergemann (2008) found that pentane-1,5-diol was effective and safe for topical administration, with advantages in drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols (Sundberg & Faergemann, 2008).

4. Fragrance and Aromatic Applications

3-Phenylpentane-1,5-diol and its derivatives have also been studied for their use in fragrances. Scognamiglio et al. (2012) provided a detailed review of 3-methyl-5-phenylpentanol, a derivative, when used as a fragrance ingredient, highlighting its toxicologic and dermatologic aspects (Scognamiglio, Jones, Letizia, & Api, 2012).

Safety And Hazards

Orientations Futures

The future directions of 3-Phenylpentane-1,5-diol research and application could involve its use in the synthesis of angiotensin II receptor antagonists for the treatment of hypertension . Additionally, the development of new protocols for the stereoselective synthesis of diols continues to be of great interest in organic chemistry .

Propriétés

IUPAC Name |

3-phenylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCODQYLSDNRUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540532 | |

| Record name | 3-Phenylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylpentane-1,5-diol | |

CAS RN |

829-27-6 | |

| Record name | 3-Phenylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

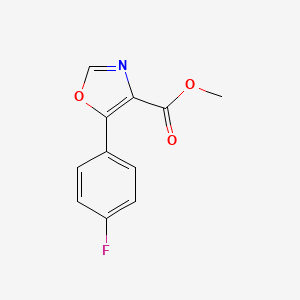

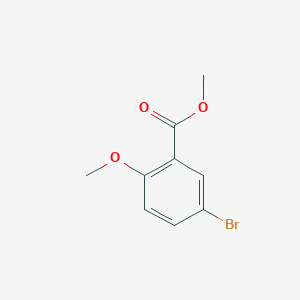

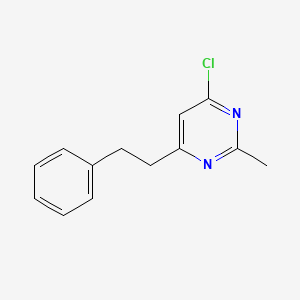

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)